HPPD Inhibitory Potency: (3R,4R,5S) Isomer vs. (3R,4S,5R) Diastereomer (Stereochemical Specificity)
The (3R,4R,5S) isomer of 5-benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one inhibits pig liver HPPD with an IC₅₀ of 89–90 nM [1]. In contrast, the (3R,4S,5R) diastereomer (CAS 130273-47-1) achieves complete HPPD inhibition only at concentrations of 0.5–1.0 mM, representing an approximately 5,600–11,200-fold rightward shift in the concentration–response relationship relative to the IC₅₀ of the (3R,4R,5S) form [2]. This difference demonstrates that the relative spatial orientation of the 3-hydroxy, 4-phenyl, and 5-benzoyl substituents is the dominant factor governing enzyme–inhibitor complementarity, not merely the presence of these functional groups.
| Evidence Dimension | HPPD inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 89–90 nM (observed value, pig liver HPPD) |
| Comparator Or Baseline | (3R,4S,5R) diastereomer (CAS 130273-47-1): Complete inhibition at 0.5–1.0 mM |
| Quantified Difference | ~5,600–11,200-fold potency advantage for (3R,4R,5S) isomer |
| Conditions | Pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme inhibition assay; substrate: 4-hydroxyphenylpyruvate; detection: spectrophotometric |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable for HPPD inhibitor research; the diastereomer is >5,000-fold less potent and cannot serve as an analytical reference or screening surrogate.
- [1] BindingDB. BDBM50403928 (CHEMBL307048). IC50: 89–90 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. Curated by ChEMBL/Zhejiang University, 2012. View Source
- [2] BindingDB. ChEBML_549 Assay Summary for (3R,4S,5R) diastereomer. Competitive inhibition of HPPD; complete inhibition at 0.5–1.0 mM. View Source
